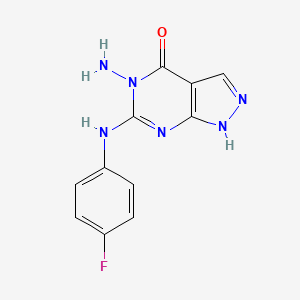
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- is a nitrogen-containing heterocyclic compound This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological and pharmacological activities The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- can be achieved through various methods. One common approach involves the reaction of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines under microwave-assisted conditions . This method provides high yields and is efficient in terms of reaction time.
Another method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is used to synthesize pyrazolo[3,4-d]pyrimidine derivatives . This method also yields good results and is particularly useful for creating compounds with anticancer activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and ultrasonic-assisted reactions can be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound.
化学反応の分析
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl positions, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- has several scientific research applications:
Biology: The compound has shown significant anticancer activity against various cancer cell lines, making it a valuable candidate for cancer research
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is mediated through the activation of caspase-3 and suppression of NF-κB and IL-6 activation .
類似化合物との比較
Similar Compounds
6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo[3,4-d]pyrimidin-4-one: This compound is a purine nucleoside analog with broad antitumor activity.
1,5-Dihydro-6-((3S,4S)-4-methyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl)-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one: Known for its potential as a therapeutic agent.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- stands out due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications. Its unique structure allows for targeted interactions with molecular pathways, making it a promising candidate for further research and development.
特性
CAS番号 |
141300-23-4 |
|---|---|
分子式 |
C11H9FN6O |
分子量 |
260.23 g/mol |
IUPAC名 |
5-amino-6-(4-fluoroanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9FN6O/c12-6-1-3-7(4-2-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17) |
InChIキー |
JSDSBSMLLXHUTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC3=C(C=NN3)C(=O)N2N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















